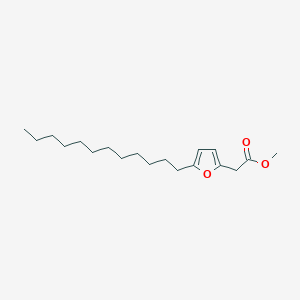
Methyl (5-dodecylfuran-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (5-dodecylfuran-2-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, substituted with a dodecyl chain and a methyl acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5-dodecylfuran-2-yl)acetate typically involves the esterification of 5-dodecylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through reactive distillation. This process combines the reaction and separation steps in a single unit, making it cost-effective and efficient. The esterification reaction is catalyzed by a strong acidic ion exchange resin, such as Amberlyst-15, to enhance the rate of reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (5-dodecylfuran-2-yl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 5-dodecylfuran-2-carboxylic acid and methanol
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) produces the corresponding alcohol.
Transesterification: The ester can undergo transesterification with other alcohols in the presence of an acid catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid catalyst, such as sulfuric acid, and excess water.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to facilitate the transesterification reaction.
Major Products
Hydrolysis: 5-dodecylfuran-2-carboxylic acid and methanol
Reduction: 5-dodecylfuran-2-ylmethanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Methyl (5-dodecylfuran-2-yl)acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl (5-dodecylfuran-2-yl)acetate in biological systems involves its interaction with microbial cell membranes. The furan ring and dodecyl chain disrupt the lipid bilayer, leading to increased membrane permeability and cell death . The ester group may also undergo hydrolysis, releasing methanol and 5-dodecylfuran-2-carboxylic acid, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester used in fragrances and as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings.
Uniqueness
Methyl (5-dodecylfuran-2-yl)acetate is unique due to its long dodecyl chain and furan ring structure. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the development of new antimicrobial agents .
Eigenschaften
CAS-Nummer |
64137-38-8 |
|---|---|
Molekularformel |
C19H32O3 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
methyl 2-(5-dodecylfuran-2-yl)acetate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(22-17)16-19(20)21-2/h14-15H,3-13,16H2,1-2H3 |
InChI-Schlüssel |
WGDQLWJWGBCADO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(O1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


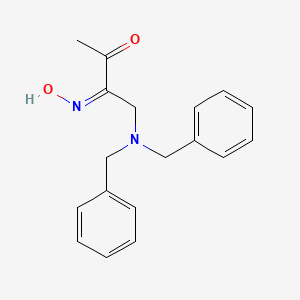
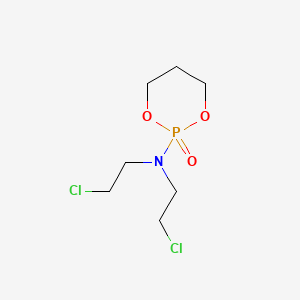
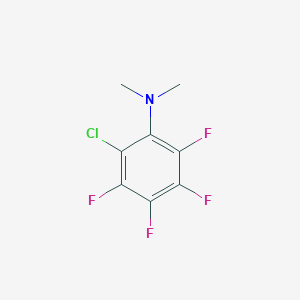
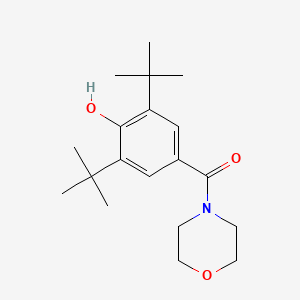
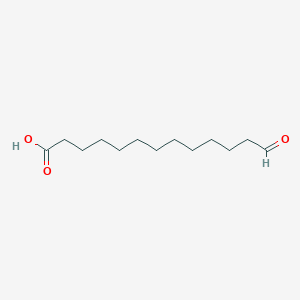
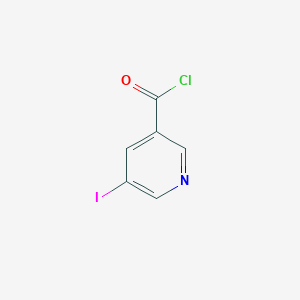
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
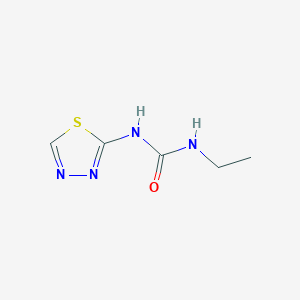
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
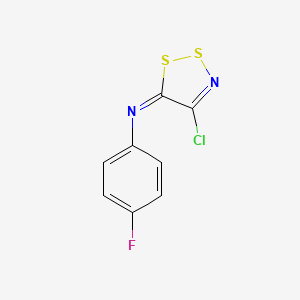

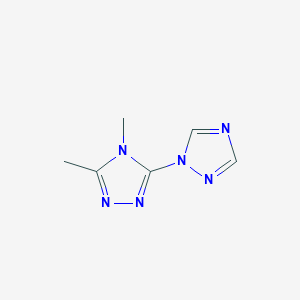
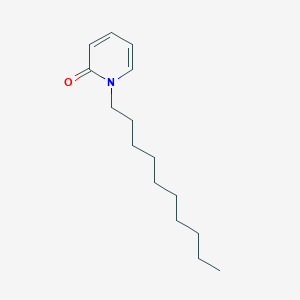
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid](/img/structure/B14500579.png)
